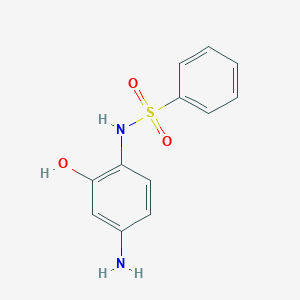
N-(4-amino-2-hydroxyphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-amino-2’-hydroxybenzenesulfonanilide is an organic compound with the molecular formula C12H12N2O3S and a molecular weight of 264.305 g/mol It is a member of the benzenesulfonamide family, characterized by the presence of both amino and hydroxy functional groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-amino-2’-hydroxybenzenesulfonanilide typically involves the sulfonation of aniline derivatives followed by amination and hydroxylation reactions. One common method includes the reaction of 4-nitroaniline with sulfuric acid to form 4-nitrobenzenesulfonic acid, which is then reduced to 4-aminobenzenesulfonic acid. Subsequent hydroxylation of the amino group yields 4’-amino-2’-hydroxybenzenesulfonanilide .
Industrial Production Methods
Industrial production of 4’-amino-2’-hydroxybenzenesulfonanilide may involve large-scale sulfonation and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
4’-amino-2’-hydroxybenzenesulfonanilide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzenesulfonanilide derivatives.
Scientific Research Applications
4’-amino-2’-hydroxybenzenesulfonanilide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4’-amino-2’-hydroxybenzenesulfonanilide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt metabolic pathways and cellular processes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4’-amino-4-(tert-butyl)-2’-hydroxybenzenesulfonanilide
- 4’-amino-4-(hexadecyloxy)-2’-hydroxybenzenesulfonanilide
- 4’-amino-5’-chloro-2’-hydroxybenzenesulfonanilide
- 4’-hydroxybenzenesulfonanilide
Uniqueness
4’-amino-2’-hydroxybenzenesulfonanilide is unique due to its specific combination of amino and hydroxy functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
38880-64-7 |
|---|---|
Molecular Formula |
C12H12N2O3S |
Molecular Weight |
264.30 g/mol |
IUPAC Name |
N-(4-amino-2-hydroxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H12N2O3S/c13-9-6-7-11(12(15)8-9)14-18(16,17)10-4-2-1-3-5-10/h1-8,14-15H,13H2 |
InChI Key |
WGARESHTVLAADK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















